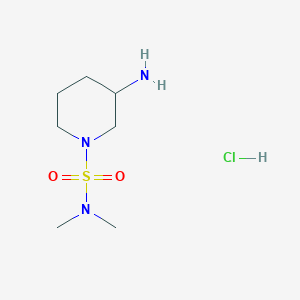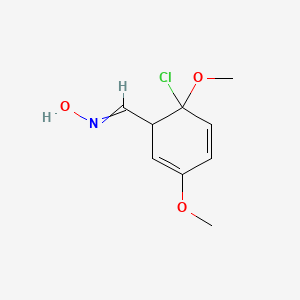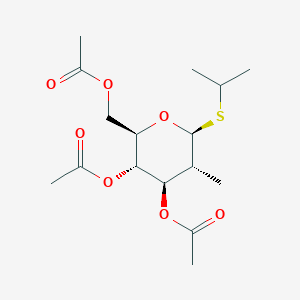
1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose is a synthetic compound that belongs to the class of thioglycosides Thioglycosides are glycosides in which a sugar group is bonded through one carbon to another group via a sulfur atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose typically involves the reaction of a glucosyl donor with an isopropylthiol group under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the thioglycosidic bond. The reaction conditions, such as temperature and solvent, are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and efficiency. Purification steps, such as crystallization or chromatography, are employed to isolate the compound from reaction mixtures.
Chemical Reactions Analysis
Types of Reactions
1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioglycoside can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups attached to the sugar moiety.
Substitution: The acetyl groups can be substituted with other functional groups to alter the compound’s properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Acetyl groups can be substituted using nucleophiles like amines or alcohols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized thioglycosides.
Scientific Research Applications
1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying thioglycoside chemistry.
Biology: The compound is used in studies of carbohydrate-protein interactions and as a probe for investigating glycosylation processes.
Industry: The compound can be used in the production of specialty chemicals and as an intermediate in the synthesis of bioactive molecules.
Mechanism of Action
The mechanism of action of 1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose involves its interaction with specific molecular targets. The sulfur atom in the thioglycoside can form strong interactions with proteins or enzymes, modulating their activity. The compound can also participate in glycosylation reactions, affecting the structure and function of glycoproteins.
Comparison with Similar Compounds
Similar Compounds
Isopropyl β-D-1-thiogalactopyranoside: A widely used inducer of protein expression in E. coli.
1-β-D-galactopyranosyl-2-methylpropane: A C-glycoside analogue with similar inducing properties.
Uniqueness
1-(isopropylthio)-2,3,4,6-tetra-o-Ac-beta-D-Glucosylpyranose is unique due to its specific structural features, such as the presence of multiple acetyl groups and the isopropylthio moiety. These features confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C16H26O7S |
|---|---|
Molecular Weight |
362.4 g/mol |
IUPAC Name |
[(2R,3S,4R,5R,6S)-3,4-diacetyloxy-5-methyl-6-propan-2-ylsulfanyloxan-2-yl]methyl acetate |
InChI |
InChI=1S/C16H26O7S/c1-8(2)24-16-9(3)14(21-11(5)18)15(22-12(6)19)13(23-16)7-20-10(4)17/h8-9,13-16H,7H2,1-6H3/t9-,13-,14-,15-,16+/m1/s1 |
InChI Key |
TUVSIRVFMYXHBF-VRSYBVEWSA-N |
Isomeric SMILES |
C[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1SC(C)C)COC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC1C(C(C(OC1SC(C)C)COC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



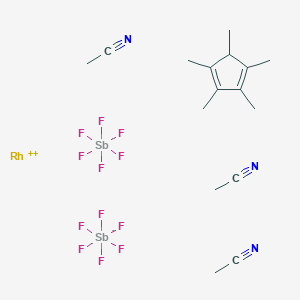
![Cycloocta-1,5-diene;1-[2-(2,5-diphenylphospholan-1-yl)ethyl]-2,5-diphenylphospholane;rhodium;tetrafluoroborate](/img/structure/B12433557.png)
![2,8,11-Trioxadispiro[3.2.47.24]tridecane](/img/structure/B12433562.png)

![1-{3-cyclopentyl-7-oxo-6H-[1,2]oxazolo[4,5-d]pyrimidin-5-yl}ethyl methanesulfonate](/img/structure/B12433576.png)
![6-Methyl-N-(2-methylphenyl)-2-(thiophen-2-yl)imidazo[1,2-a]pyridin-3-amine hydrochloride](/img/structure/B12433578.png)
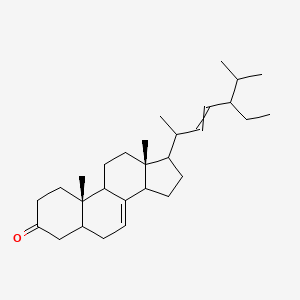
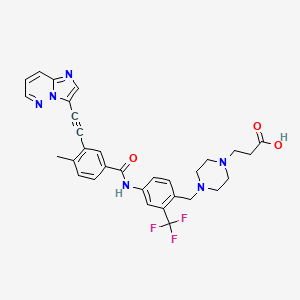
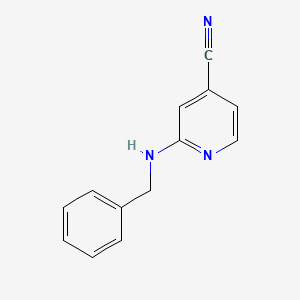

![(2S,7S)-3,3,5,8,10,10-hexamethoxy-7,11-bis(prop-2-enyl)tricyclo[6.2.2.02,7]dodeca-5,11-diene-4,9-dione](/img/structure/B12433616.png)
